Fluoroethane-D5 (gas)
Description
Significance of Deuterated Fluorocarbons as Model Systems in Gas-Phase Chemical Dynamics
Gas-phase chemical dynamics seeks to develop a fundamental understanding of elementary chemical reactions, non-reactive energy transfer processes, and coupled kinetics. anl.gov This understanding is foundational for the predictive modeling of chemical processes in diverse fields, including combustion and atmospheric chemistry. anl.gov Within this context, deuterated fluorocarbons, a class of hydrofluorocarbons (HFCs) where hydrogen is replaced by its heavier isotope deuterium (B1214612), have emerged as powerful model systems. williams.edu
The primary advantage of isotopic substitution lies in its ability to alter the vibrational frequencies of a molecule without changing the underlying potential energy surface. The heavier mass of deuterium compared to protium (B1232500) (hydrogen-1) leads to lower vibrational zero-point energies and changes in vibrational state densities. This isotopic effect is exploited in several ways:
Testing Theories of Energy Transfer: By comparing the behavior of deuterated and non-deuterated fluorocarbons, researchers can test and refine theories of intramolecular vibrational energy redistribution (IVR) and intermolecular energy transfer. williams.edu
Simplifying Complex Spectra: In vibrational spectroscopy, particularly Raman and infrared spectroscopy, certain spectral regions can be congested due to phenomena like Fermi resonance, where a fundamental vibration couples with an overtone or combination band. Selective deuteration can shift the frequencies of C-H (or C-D) vibrational modes, effectively "turning off" these resonances. ustc.edu.cn This spectral simplification allows for a more straightforward assignment and analysis of vibrational bands. ustc.edu.cn
Investigating Reaction Dynamics: The internal energy of reactants, including their vibrational state, can significantly affect the cross-section and rate of a chemical reaction. libretexts.org Studying the kinetic isotope effect (KIE)—the change in reaction rate upon isotopic substitution—provides profound insights into reaction mechanisms and the nature of transition states. Deuterated fluorocarbons are used to explore these effects in important gas-phase reactions. researchgate.net
Laser spectroscopic techniques, combined with ab initio computational chemistry, are frequently used to probe the vibrational overtones and dynamics of these model systems, providing a detailed picture of their molecular structure and behavior. williams.edu
Role of Fluoroethane-D5 as a Specific Isotopic Variant in Fundamental Studies
Fluoroethane-D5 (CD₃CD₂F) is a specific isotopologue that has been instrumental in fundamental studies of molecular properties and reactivity. Its use allows for a direct comparison with its non-deuterated counterpart, fluoroethane (B3028841) (CH₃CH₂F), isolating the effects of deuterium substitution.
One of the most significant areas of research involving Fluoroethane-D5 is high-resolution spectroscopy. researchgate.net The interplay between matrix-isolation infrared (MI-IR) spectroscopy and advanced computational methods, such as vibrational self-consistent field (VSCF) and vibrational configuration interaction (VCI), has enabled a rigorous characterization of its vibrational spectrum. researchgate.netresearchgate.net This combined approach was crucial for the first definitive assignment of the very closely spaced ν₁, ν₁₂, and ν₁₃ fundamental transitions in the C-D stretching region of the molecule. researchgate.net
Computational studies have been essential in predicting the structural parameters of Fluoroethane-D5, as experimental data for the deuterated species is scarce. researchgate.net These calculations provide detailed information on bond lengths, bond angles, and rotational constants, which are critical for interpreting spectroscopic results. researchgate.net For instance, ab initio calculations at the ae-CCSD(T)-F12a/cc-pCVTZ-F12 level of theory have been used to determine the equilibrium geometry and rotational constants for both CH₃CH₂F and CD₃CD₂F, highlighting the subtle structural changes upon deuteration.
Table 1: Computed Equilibrium Geometrical Parameters of Fluoroethane (CH₃CH₂F) and Fluoroethane-D5 (CD₃CD₂F) Source: Based on data from ae-CCSD(T)-F12a/cc-pCVTZ-F12 calculations. researchgate.net
| Parameter | Atom Labeling | CH₃CH₂F | CD₃CD₂F |
| Bond Length (Å) | |||
| r(C₁-C₂) | C-C | 1.509 | 1.508 |
| r(C₂-F) | C-F | 1.393 | 1.393 |
| r(C₂-H₄/D₄) | C-H/D (in-plane) | 1.091 | 1.091 |
| r(C₂-H₅/D₅) | C-H/D (out-of-plane) | 1.093 | 1.093 |
| r(C₁-H₁/D₁) | C-H/D (in-plane) | 1.091 | 1.091 |
| r(C₁-H₂/D₂) | C-H/D (out-of-plane) | 1.094 | 1.094 |
| Bond Angle (deg) | |||
| a(C₁-C₂-F) | ∠CCF | 108.66 | 108.67 |
| a(H₄-C₂-H₅/D₄-C₂-D₅) | ∠HCH/∠DCD | 108.73 | 108.74 |
| a(H₂-C₁-H₃/D₂-C₁-D₃) | ∠HCH/∠DCD | 108.49 | 108.50 |
Table 2: Computed Rotational Constants of Fluoroethane (CH₃CH₂F) and Fluoroethane-D5 (CD₃CD₂F) Source: Based on data from ae-CCSD(T)-F12a/cc-pCVTZ-F12 calculations. researchgate.net
| Rotational Constant | CH₃CH₂F (MHz) | CD₃CD₂F (MHz) |
| Aₑ | 34489.10 | 26909.80 |
| Bₑ | 8953.64 | 7748.24 |
| Cₑ | 8110.15 | 7119.26 |
Furthermore, Fluoroethane-D5 is employed in kinetic studies to understand reaction mechanisms. For example, it has been used to investigate the gas-phase reactions of chlorine atoms with fluoroethane. researchgate.net By comparing the reaction rates of C₂H₅F and C₂D₅F, researchers can determine the kinetic isotope effect, which provides crucial information about the bond-breaking and bond-forming steps in the reaction's transition state. researchgate.net Studies have also extended to the fluoroethane cation and its deuterated derivatives, using techniques like Electron Spin Resonance (ESR) to probe their electronic structure and thermal reactivity. researchgate.net
Historical Context of Fluoroethane-D5 Investigations in Physical and Atmospheric Chemistry
The study of fluorocarbons is deeply rooted in the evolution of atmospheric chemistry. numberanalytics.com Following the discovery in the 1980s that chlorofluorocarbons (CFCs) were responsible for stratospheric ozone depletion, the search for replacements led to the development and use of hydrofluorocarbons (HFCs), such as fluoroethane (also known as HFC-161). numberanalytics.com Fluoroethane itself is increasingly used in refrigerant mixtures. researchgate.net This shift prompted intense scientific scrutiny of the atmospheric fate of HFCs. atmospheric-chemistry-and-physics.netcopernicus.org
The primary concern with any new compound released into the atmosphere is its potential impact on atmospheric processes, such as ozone chemistry and global warming. mdpi.com Physical chemists and atmospheric scientists began to study the fundamental properties of HFCs to predict their atmospheric lifetimes and environmental effects. williams.edu Key research areas included measuring the rates of reaction with atmospheric oxidants like the hydroxyl radical (OH) and chlorine atoms (Cl), as well as their absorption of infrared radiation. rsc.org
Within this context, investigations into Fluoroethane-D5 began as a way to refine the understanding of its more common, non-deuterated counterpart. The development of advanced spectroscopic techniques in the 19th and 20th centuries, and their application to atmospheric gases, provided the tools necessary for such detailed studies. numberanalytics.com By studying the deuterated form, researchers could gain cleaner, more easily interpretable spectroscopic data, which is vital for the remote sensing and monitoring of atmospheric species. researchgate.net Kinetic studies using Fluoroethane-D5 helped to build more accurate models of the chemical transformations that fluoroethane undergoes in the troposphere and stratosphere. researchgate.net These fundamental investigations in physical chemistry provide the essential data needed for robust atmospheric models that assess the environmental impact of HFCs. anl.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,1,1,2,2-pentadeuterio-2-fluoroethane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5F/c1-2-3/h2H2,1H3/i1D3,2D2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHCBBWUQDAVSMS-ZBJDZAJPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCF | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5F | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
53.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Research Applications
Strategies for Deuterium (B1214612) Incorporation in Fluoroethane (B3028841) Synthesis
The synthesis of Fluoroethane-D5 (1,1,1,2,2-pentadeuterio-2-fluoroethane) necessitates the introduction of five deuterium atoms into the ethane (B1197151) skeleton followed by or concurrent with fluorination. Several strategies can be employed to achieve this, primarily revolving around the use of deuterated starting materials or catalytic hydrogen-deuterium (H/D) exchange reactions.
One common approach involves the use of commercially available deuterated precursors. For instance, deuterated ethanol (CD3CD2OH) can serve as a starting point. The hydroxyl group can be converted to a good leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with a fluoride (B91410) source.
Another viable strategy is the catalytic deuteration of a suitable unsaturated precursor, such as vinyl fluoride (CH2=CHF). In this method, vinyl fluoride is treated with deuterium gas (D2) in the presence of a heterogeneous catalyst, like palladium on carbon (Pd/C). The reaction conditions, including pressure, temperature, and catalyst choice, are critical to achieving high levels of deuterium incorporation and minimizing side reactions.
Hydrogen-deuterium exchange reactions on fluoroethane itself or a suitable precursor represent a more direct but often challenging approach. These reactions typically require a catalyst to activate the C-H bonds, allowing for their exchange with a deuterium source, such as deuterium oxide (D2O) or deuterium gas. Transition metal catalysts, including those based on iridium, rhodium, or platinum, have shown efficacy in promoting H/D exchange in various organic molecules. The challenge lies in achieving high selectivity for the desired pentadeuterated product without significant formation of partially deuterated isotopologues.
A potential, though less direct, route could involve the synthesis of deuterium fluoride (DF) as a key reagent. Patents have described methods for producing deuterium fluoride by reacting deuterium oxide with fluorine-containing compounds like thionyl fluoride or carbonyl fluoride. This deuterated fluorinating agent could then be used to introduce both deuterium and fluorine in a targeted manner, although specific applications to ethane derivatives are not extensively detailed in readily available literature.
Isotopic Enrichment Techniques for High Purity Fluoroethane-D5
Achieving high isotopic purity is paramount for many applications of Fluoroethane-D5. Isotopic enrichment refers to the process of increasing the abundance of the desired deuterated isotopologue relative to other isotopic species.
When synthesizing from deuterated precursors, the isotopic purity of the final product is largely dependent on the purity of the starting materials. Therefore, sourcing highly enriched deuterated starting materials is a primary step in ensuring a high-purity final product.
In cases where synthetic methods yield a mixture of isotopologues, chromatographic techniques can be employed for enrichment. Gas chromatography (GC) is particularly well-suited for separating volatile compounds like fluoroethane and its deuterated analogues. By carefully selecting the chromatographic column and optimizing the separation conditions, it is possible to isolate the desired pentadeuterated species from lighter, partially deuterated molecules.
Fractional distillation can also be a viable, albeit less precise, method for enriching the product. Due to the slight differences in boiling points between deuterated and non-deuterated compounds, a careful distillation can lead to an enrichment of the higher-boiling deuterated fraction.
It is important to note that achieving 100% isotopic purity is practically impossible. Commercial suppliers of deuterated compounds typically specify the atom percent of deuterium, which indicates the percentage of deuterium atoms at the labeled positions.
Characterization of Synthetic Products for Research Grade Applications
The rigorous characterization of synthesized Fluoroethane-D5 is essential to confirm its identity, purity, and isotopic enrichment, thereby ensuring its suitability for research-grade applications. A combination of spectroscopic and spectrometric techniques is typically employed.
Mass Spectrometry (MS) is a fundamental tool for determining the molecular weight of the compound and assessing the degree of deuteration. The mass spectrum of Fluoroethane-D5 will show a molecular ion peak at m/z corresponding to the pentadeuterated species (C2D5F). The presence and relative intensities of peaks corresponding to partially deuterated or non-deuterated fluoroethane can be used to quantify the isotopic distribution and purity. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, further confirming the elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information and is invaluable for confirming the positions of the deuterium atoms.
¹H NMR (Proton NMR) spectroscopy is used to detect the presence of any residual protons. In a highly pure sample of Fluoroethane-D5, the proton signals should be of very low intensity.
²H NMR (Deuterium NMR) spectroscopy directly observes the deuterium nuclei, confirming their presence and chemical environment within the molecule.
¹³C NMR (Carbon-13 NMR) spectroscopy can also be used to confirm the carbon skeleton and the effects of deuterium substitution on the carbon chemical shifts.
¹⁹F NMR (Fluorine-19 NMR) spectroscopy is crucial for confirming the presence and chemical environment of the fluorine atom.
The combination of these analytical techniques provides a comprehensive picture of the synthesized Fluoroethane-D5, allowing researchers to confidently use it in their studies.
| Analytical Technique | Information Provided |
| Mass Spectrometry (MS) | Molecular weight, isotopic distribution, and purity. |
| ¹H NMR | Detection and quantification of residual protons. |
| ²H NMR | Confirmation of deuterium incorporation and location. |
| ¹³C NMR | Confirmation of the carbon framework. |
| ¹⁹F NMR | Confirmation of the fluorine atom's presence and environment. |
Advanced Spectroscopic Characterization and Analytical Methodologies
Vibrational Spectroscopy of Fluoroethane-D5
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is fundamental to understanding the dynamic behavior of Fluoroethane-D5. By analyzing the absorption or scattering of light, researchers can identify the frequencies of its fundamental vibrational modes.
IR spectroscopy measures the absorption of infrared radiation by the molecule, exciting its vibrational modes. The resulting spectrum is a unique pattern of absorption bands corresponding to specific molecular motions.
In the gas phase, Fluoroethane-D5 molecules are relatively free from intermolecular interactions, allowing for the observation of fine rotational-vibrational structures. The primary effect of deuteration is the significant shift of C-H stretching and bending vibrations to lower frequencies (wavenumbers) due to the heavier mass of deuterium (B1214612) compared to hydrogen.
The assignment of these bands to specific vibrational modes is often supported by theoretical calculations. For instance, the C-D stretching vibrations are expected to appear in the 2100-2250 cm⁻¹ region, a significant shift from the typical C-H stretching region of ~2900-3000 cm⁻¹. Other modes, such as C-C stretching and C-F stretching, are less affected by deuteration but may show small shifts.
Table 1: Comparison of Major IR Absorption Regions for Fluoroethane (B3028841) and Fluoroethane-D5 (Gas-Phase)
| Vibrational Mode | Fluoroethane (C₂H₅F) Approx. Wavenumber (cm⁻¹) | Fluoroethane-D5 (C₂D₅F) Approx. Wavenumber (cm⁻¹) |
|---|---|---|
| C-H/C-D Stretch | 2900-3000 | 2100-2250 |
| CH₂/CD₂ Scissoring | ~1450 | Lower frequency |
| CH₃/CD₃ Umbrella | ~1380 | Lower frequency |
| C-F Stretch | 1050-1150 | ~1050-1150 (minor shift) |
Note: The data presented is illustrative, based on established principles of isotopic substitution in vibrational spectroscopy.
Matrix-isolation is a powerful technique where guest molecules, such as Fluoroethane-D5, are trapped within a solid, inert host material (the matrix), typically a noble gas like argon or neon, at cryogenic temperatures. researchgate.netfu-berlin.de This environment minimizes molecular rotation and intermolecular interactions, resulting in highly resolved spectra with sharp absorption bands. researchgate.netd-nb.inforesearchgate.net This "pseudo gas-phase" condition allows for a more precise determination of vibrational frequencies. d-nb.info
This technique is particularly useful for studying unstable species or, in this case, for resolving closely spaced vibrational bands and identifying different conformers of the molecule that can be stabilized at low temperatures. uc.pt The combination of matrix-isolation IR spectroscopy with computational methods provides a robust procedure for detailed spectroscopic characterization. researchgate.net
Fluoroethane and its deuterated isotopologues can exist as different rotational isomers (conformers), such as the staggered and eclipsed forms, due to rotation around the C-C single bond. While the staggered conformation is more stable, the eclipsed form can be populated at higher temperatures. IR spectroscopy, particularly in the far-infrared region, can detect the low-frequency torsional vibrations corresponding to this internal rotation.
Studies on similar fluorinated ethanes have shown that the compound can exist as a mixture of rotational isomers in the gaseous and liquid states. osti.gov By analyzing the temperature dependence of the IR spectra, the enthalpy difference between these conformers can be determined. osti.gov In the crystalline solid state, typically only the most stable conformer is present. osti.gov
Raman spectroscopy is a complementary technique to IR spectroscopy. arxiv.orgcardiff.ac.uk It involves the inelastic scattering of monochromatic light, usually from a laser. sci-hub.se Vibrational modes that result in a change in the molecule's polarizability are Raman-active. For molecules with a center of symmetry, Raman and IR spectroscopy are mutually exclusive, but for molecules like Fluoroethane-D5 (which lacks such symmetry), many vibrations are active in both.
Raman spectroscopy is particularly effective for observing symmetric vibrations, which may be weak in the IR spectrum. The analysis of Raman spectra, including depolarization ratios, provides crucial data for a complete vibrational assignment when combined with IR data. umich.edu Investigations of related deuterated compounds have successfully used Raman spectroscopy to confirm vibrational assignments proposed through normal coordinate calculations. umich.edu
Infrared (IR) Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Isotopic Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the structural integrity and determining the isotopic purity of deuterated compounds like Fluoroethane-D5. rsc.org This method probes the magnetic properties of atomic nuclei.
In the context of Fluoroethane-D5, several NMR techniques are employed:
¹H NMR: The absence or significant reduction of signals in the proton NMR spectrum is the primary indicator of successful deuteration. The small residual signals can be integrated to quantify the percentage of non-deuterated species.
²H (Deuterium) NMR: This technique directly observes the deuterium nuclei. The spectrum provides information about the chemical environment of the deuterium atoms, confirming their position within the molecular structure. chemrxiv.org The resolution can be enhanced by using high magnetic fields and fast magic-angle spinning (MAS) in solid-state NMR. chemrxiv.org
¹³C NMR: The carbon spectrum is affected by the attached deuterium atoms. The C-D coupling splits the carbon signals into multiplets (e.g., a 1:1:1 triplet for a CD group), and the deuterium also causes a small upfield shift (isotope shift). researchgate.net These patterns confirm the location of deuteration.
¹⁹F NMR: The fluorine nucleus is also NMR-active. The coupling between fluorine and deuterium (J-coupling) is weaker than between fluorine and protium (B1232500). This change in the splitting pattern of the fluorine signal provides further evidence of deuteration at the adjacent carbon atom. Deuterium substitution is known to cause isotope shifts on fluorine chemical shifts. oberlin.edu
Together, these NMR methods provide a comprehensive assessment, allowing for the calculation of isotopic enrichment and confirming that the deuterium atoms are located at the intended positions without any structural rearrangement. rsc.org
Mass Spectrometry (MS) Techniques for Isotopic and Purity Analysis
Mass spectrometry is an indispensable tool for the analysis of Fluoroethane-D5, providing critical data on its molecular weight, isotopic enrichment, and the presence of any impurities. The high mass resolution and sensitivity of modern mass spectrometers allow for precise and accurate characterization.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile compounds like Fluoroethane-D5. In this method, the gaseous sample is injected into a gas chromatograph, where it is separated from other components based on its volatility and interaction with the stationary phase of the chromatographic column. The separated components then enter the mass spectrometer, where they are ionized and detected.
The choice of the GC column is critical for the effective separation of Fluoroethane-D5 from potential impurities. Given its high volatility, a porous layer open tubular (PLOT) column, such as one with a stationary phase of porous polymers (e.g., Divinylbenzene/Styrene copolymer), is often employed. This type of column provides good retention and separation of light gaseous hydrocarbons and their halogenated and deuterated analogues.
For trace detection and quantification, a sensitive mass spectrometer, such as a quadrupole or ion trap analyzer, is used. The instrument can be operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for Fluoroethane-D5. In SIM mode, the mass spectrometer is set to detect only specific ions characteristic of the target analyte, thereby reducing background noise and improving the limit of detection.
Table 1: Illustrative GC-MS Parameters for Trace Analysis of Fluoroethane-D5
| Parameter | Value |
| Gas Chromatograph | |
| Column | Porous Layer Open Tubular (PLOT) Column (e.g., 30 m x 0.32 mm ID, 5 µm film thickness) |
| Carrier Gas | Helium, constant flow rate of 1.5 mL/min |
| Inlet Temperature | 150 °C |
| Oven Program | 40 °C (hold for 2 min), then ramp to 200 °C at 10 °C/min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole |
| Scan Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions (m/z) | 53 (Molecular Ion), 35, 30 |
| Source Temperature | 230 °C |
| Transfer Line Temp | 250 °C |
Note: These parameters are illustrative and may require optimization for specific applications and instrumentation.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for the unambiguous determination of the elemental composition of Fluoroethane-D5 and for distinguishing it from other compounds with the same nominal mass. Instruments such as Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers are capable of achieving mass accuracies in the low parts-per-million (ppm) range.
The precise mass measurement of the molecular ion of Fluoroethane-D5 allows for the confirmation of its elemental formula (C₂D₅F). This is particularly important for verifying the isotopic enrichment of the compound. For instance, the theoretical exact mass of the monoisotopic molecular ion of Fluoroethane-D5 ([C₂D₅F]⁺) can be calculated with high precision.
Table 2: Theoretical and Measured Exact Masses of Fluoroethane Isotopologues
| Compound | Elemental Formula | Theoretical Exact Mass (Da) | Typical HRMS Measured Mass (Da) | Mass Error (ppm) |
| Fluoroethane-D5 | C₂D₅F | 53.0689 | 53.0687 | -3.8 |
| Fluoroethane-D4 | C₂HD₄F | 52.0626 | 52.0624 | -3.8 |
| Fluoroethane | C₂H₅F | 48.0372 | 48.0371 | -2.1 |
Note: The measured mass and mass error are illustrative and depend on the specific HRMS instrument and calibration.
The high resolving power of HRMS also enables the separation of isobaric interferences, which are ions with the same nominal mass but different elemental compositions. This capability is essential for the accurate analysis of Fluoroethane-D5 in complex matrices where other volatile organic compounds may be present.
Other Advanced Analytical Techniques for Comprehensive Characterization
In addition to mass spectrometry, other spectroscopic techniques provide valuable information for the comprehensive characterization of Fluoroethane-D5.
Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying functional groups and monitoring the progress of chemical reactions. The absorption of infrared radiation by a molecule corresponds to specific vibrational and rotational transitions. The resulting infrared spectrum serves as a unique "fingerprint" for the molecule.
In the context of Fluoroethane-D5 synthesis, FTIR spectroscopy can be used to monitor the reaction in real-time. For example, in a reaction where a deuterated precursor is fluorinated, the disappearance of characteristic vibrational bands of the starting material and the appearance of new bands corresponding to the C-F and C-D bonds of Fluoroethane-D5 can be tracked.
The substitution of hydrogen with deuterium leads to a predictable shift in the vibrational frequencies of the C-H bonds to lower wavenumbers (C-D bonds). This isotopic shift is a key feature in the FTIR spectrum of Fluoroethane-D5 and can be used to confirm the deuteration of the molecule. The strong absorption band associated with the C-F stretching vibration is also a characteristic feature of the spectrum.
Table 3: Characteristic Infrared Absorption Frequencies for Fluoroethane and Fluoroethane-D5
| Vibrational Mode | Fluoroethane (C₂H₅F) Wavenumber (cm⁻¹) | Fluoroethane-D5 (C₂D₅F) Wavenumber (cm⁻¹) |
| C-H Stretch | ~2950-3000 | - |
| C-D Stretch | - | ~2100-2250 |
| CH₃/CD₃ Deformation | ~1380-1470 | ~1050-1150 |
| C-F Stretch | ~1050-1150 | ~1030-1130 |
| C-C Stretch | ~800-1000 | ~750-950 |
Note: These are approximate ranges and the exact peak positions can vary.
By continuously monitoring the infrared spectrum of the reaction mixture, it is possible to determine the reaction kinetics, identify any intermediates or byproducts, and determine the optimal endpoint of the synthesis.
Reaction Kinetics and Mechanistic Studies in Gas Phase Systems
Investigation of Radical-Initiated Reactions
Radical-initiated reactions are crucial in various chemical environments, including atmospheric and combustion processes. The study of these reactions with deuterated compounds like Fluoroethane-D5 offers a deeper understanding of their kinetic and mechanistic details.
The reactions of chlorine (Cl) atoms with fluoroethane (B3028841) and its deuterated isotopologues have been the subject of kinetic studies to elucidate the influence of isotopic substitution on reaction rates and pathways.
Experimental studies on the gas-phase reactions of chlorine atoms with fluoroethane (C2H5F) and its fully deuterated counterpart, C2D5F, have been conducted to determine the rate constants for hydrogen and deuterium (B1214612) abstraction. researchgate.net The temperature dependency of these rate constants is described by the Arrhenius expressions:
kH = (2.11 ± 0.20) × 10⁻¹¹ exp(-317 ± 12/T) cm³ molecule⁻¹ s⁻¹
kD = (1.57 ± 0.18) × 10⁻¹¹ exp(-513 ± 26/T) cm³ molecule⁻¹ s⁻¹ researchgate.net
These expressions were determined over a temperature range of 298-528.5 K. researchgate.net
Table 1: Arrhenius Parameters for the Reaction of Cl with Fluoroethane and Fluoroethane-D5
| Reactant | A-factor (10⁻¹¹ cm³ molecule⁻¹ s⁻¹) | Activation Energy (K) |
|---|---|---|
| C2H5F | 2.11 ± 0.20 | 317 ± 12 |
| C2D5F | 1.57 ± 0.18 | 513 ± 26 |
This interactive table allows for the comparison of the pre-exponential factor (A-factor) and the activation energy for the reaction of chlorine atoms with both normal and deuterated fluoroethane.
In the reaction of chlorine atoms with fluoroethane, abstraction can occur from either the α-carbon (the carbon bonded to fluorine) or the β-carbon. Theoretical studies have shown that there are three distinct transition states for the hydrogen abstraction reaction of CH3CH2F + Cl: one for α-H abstraction and two for β-H abstraction. researchgate.net The presence of an inert gas, such as hexafluoroethane, has been found to have a marginal effect on the kinetics of these abstraction reactions. researchgate.net
The reactions of hydroxyl (OH) radicals with hydrofluoroethers (HFEs) are of significant interest for determining their atmospheric lifetimes. witpress.com The presence of C-H bonds in these molecules allows them to be attacked by OH radicals, leading to their degradation in the troposphere. witpress.com Kinetic studies for the reactions of OH radicals with HFEs are often carried out at ambient temperature and atmospheric pressure using relative rate methods. witpress.comwitpress.com In these experiments, hydroxyl radicals can be generated from the photolysis of ozone in the presence of water vapor. witpress.comwitpress.com
The potential energy surface of a reaction, including the transition states, is not affected by isotopic substitution. princeton.edu However, the zero-point energy (ZPE) of the reactants and transition states are mass-dependent. princeton.eduwikipedia.org Heavier isotopes have lower zero-point energies, which means more energy is required to break a bond to a heavier isotope, leading to a higher activation energy. wikipedia.orglibretexts.org This difference in activation energy between isotopologues is a key factor in the kinetic isotope effect.
Kinetic Studies of Chlorine Atom Reactions with Fluoroethane-D5
Analysis of Kinetic Isotope Effects (KIE)
The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org It is a powerful tool for elucidating reaction mechanisms. princeton.edu The KIE is most pronounced when the relative mass change is greatest, such as the substitution of hydrogen (¹H) with deuterium (²H). wikipedia.org
For the reaction of chlorine atoms with fluoroethane, the kinetic isotope effect, described by the ratio kH/kD, was found to be 3.2 at room temperature. researchgate.net This primary KIE indicates that the C-H/D bond is broken in the rate-determining step of the reaction. princeton.edu A KIE value greater than 1 signifies that the reaction with the lighter isotope is faster. libretexts.org The magnitude of the KIE is related to the difference in zero-point energies between the ground state and the transition state for the two isotopes. princeton.edu
Table 2: Kinetic Isotope Effect for the Reaction of Cl with Fluoroethane
| Reaction | kH/kD at 298 K |
|---|---|
| Cl + C2H5F / C2D5F | 3.2 |
This interactive table displays the experimentally determined kinetic isotope effect for the reaction of chlorine atoms with fluoroethane and its deuterated analogue at room temperature.
Experimental Determination of Primary and Secondary KIEs
The primary kinetic isotope effect for the gas-phase reaction of Fluoroethane-D5 with chlorine atoms (Cl) has been determined experimentally. This reaction proceeds via hydrogen (or deuterium) abstraction, a critical process in atmospheric and combustion chemistry.
In a study utilizing the relative rate method, the rate constants for the abstraction of hydrogen from fluoroethane (C₂H₅F) and deuterium from Fluoroethane-D5 (C₂D₅F) by Cl atoms were measured over a temperature range of 298 to 528.5 K. amanote.com The temperature dependencies of these rate constants are described by the following Arrhenius expressions:
For H-abstraction from C₂H₅F (kH): kH = (2.11 ± 0.20) × 10⁻¹¹ exp(-317 ± 12/T) cm³ molecule⁻¹ s⁻¹ amanote.com
For D-abstraction from C₂D₅F (kD): kD = (1.57 ± 0.18) × 10⁻¹¹ exp(-513 ± 26/T) cm³ molecule⁻¹ s⁻¹ amanote.com
From these expressions, the kinetic isotope effect, defined as the ratio kH/kD, was calculated. At room temperature (298 K), the KIE for this reaction is 3.2. amanote.com This significant primary KIE indicates that the C-H (or C-D) bond is broken in the rate-determining step of the reaction.
| Reactant | Arrhenius Expression (cm³ molecule⁻¹ s⁻¹) | Rate Constant at 298 K (cm³ molecule⁻¹ s⁻¹) | Kinetic Isotope Effect (kH/kD) at 298 K |
|---|---|---|---|
| Fluoroethane (C₂H₅F) | (2.11 ± 0.20) × 10⁻¹¹ exp(-317 ± 12/T) | 7.18 × 10⁻¹² | 3.2 |
| Fluoroethane-D5 (C₂D₅F) | (1.57 ± 0.18) × 10⁻¹¹ exp(-513 ± 26/T) | 2.24 × 10⁻¹² |
Theoretical Interpretation of KIE Magnitude and Temperature Dependence
The magnitude and temperature dependence of the kinetic isotope effect provide valuable information about the transition state of a reaction. The observed primary KIE of 3.2 at room temperature for the reaction of Fluoroethane-D5 with chlorine atoms is a direct consequence of the difference in zero-point vibrational energies (ZPEs) between the C-H and C-D bonds. libretexts.org
The C-H bond has a higher vibrational frequency and thus a higher ZPE than the stronger, more stable C-D bond. libretexts.org In the transition state, the C-H/C-D bond is partially broken, and the difference in ZPE between the two isotopic bonds is reduced. This results in a lower activation energy for the hydrogen abstraction from fluoroethane compared to the deuterium abstraction from Fluoroethane-D5, leading to a faster reaction rate for the non-deuterated species and a KIE value greater than one. libretexts.org
The temperature dependence of the KIE can be understood through the Arrhenius equation. The pre-exponential factors (A) and activation energies (Ea) for the H- and D-abstraction reactions differ. From the experimental data, the activation energy for the D-abstraction is higher than for the H-abstraction, which is consistent with the ZPE differences.
Theoretical studies employing methods such as variational transition state theory (VTST) can provide a more detailed interpretation of the KIE. researchgate.netharvard.eduresearchgate.netepfl.chprinceton.edu For the hydrogen abstraction reaction of CH₃CH₂F + Cl, a direct dynamics method has been used to identify three distinct transition states: one for α-H abstraction and two for β-H abstraction. amanote.com A full theoretical analysis would involve calculating the vibrational frequencies at the reactant and transition states for both the deuterated and non-deuterated systems to predict the KIE and its temperature dependence, taking into account quantum mechanical tunneling effects. Such a detailed theoretical study specifically for Fluoroethane-D5 was not found in the reviewed literature.
Photochemical Reaction Kinetics and Degradation Pathways
The photochemical fate of Fluoroethane-D5 in the atmosphere is determined by its absorption of solar radiation and its reactions with photochemically generated oxidants, primarily the hydroxyl radical (OH).
The degradation of hydrofluorocarbons (HFCs) like fluoroethane in the troposphere is predominantly initiated by reaction with OH radicals. noaa.gov This reaction typically involves the abstraction of a hydrogen (or deuterium) atom, leading to the formation of a haloalkyl radical. This radical then reacts with molecular oxygen (O₂) to form a peroxy radical (RO₂). The subsequent reactions of the peroxy radical determine the final degradation products.
While specific experimental data on the photochemical reaction kinetics and degradation pathways of Fluoroethane-D5 are not available, the general mechanism for the atmospheric oxidation of fluoroethane can be outlined as follows:
Initiation (H/D Abstraction): C₂D₅F + OH → C₂D₄F• + HOD
Peroxy Radical Formation: C₂D₄F• + O₂ + M → C₂D₄FO₂• + M (where M is a third body, like N₂ or O₂)
Subsequent Reactions: The C₂D₄FO₂• radical can undergo further reactions, for example, with nitric oxide (NO) to form an alkoxy radical (C₂D₄FO•) and nitrogen dioxide (NO₂). The alkoxy radical can then decompose or react further to yield final products.
The ultimate atmospheric degradation products of fluoroethane are expected to be compounds like carbonyl fluoride (B91410) (COF₂), formyl fluoride (HCOF), and hydrogen fluoride (HF). The deuterated nature of Fluoroethane-D5 would result in the formation of deuterated analogues of these products.
Similarly, reactions with other atmospheric oxidants such as ozone (O₃) and nitrate radicals (NO₃) are generally slow for saturated HFCs and are not considered major atmospheric loss processes. noaa.govcolumbia.edumdpi.comnih.govacs.org
Theoretical and Computational Chemistry Investigations
Quantum Chemical Studies of Electronic Structure and Reactivity
Quantum chemical calculations are instrumental in understanding the conformational landscape, reaction pathways, and spectroscopic properties of Fluoroethane-D5.
Ab initio molecular orbital calculations, which are based on first principles of quantum mechanics without empirical parameters, have been employed to study the conformational isomers of fluoroethane (B3028841) and related molecules. For Fluoroethane-D5, rotation around the carbon-carbon single bond gives rise to two primary conformations: staggered and eclipsed.
The staggered conformation is the more stable, lower-energy form, while the eclipsed conformation represents a higher-energy state. The energy difference between these two conformations is known as the rotational barrier. Ab initio calculations at the LCAO-MO-SCF (Linear Combination of Atomic Orbitals - Molecular Orbital - Self-Consistent Field) level have been used to determine these energies. biu.ac.il For the non-deuterated analogue, ethyl fluoride (B91410), calculations have yielded a rotational barrier of approximately 2.59 kcal/mol, which is very close to that of ethane (B1197151) (2.58 kcal/mol). biu.ac.il
The primary conformations of Fluoroethane-D5 are:
Staggered: The deuterium (B1214612) and hydrogen atoms on the adjacent carbon atoms are arranged to minimize steric repulsion.
Eclipsed: The deuterium and hydrogen atoms on the adjacent carbon atoms are aligned, leading to increased steric strain.
The relative energies of these conformers determine the population of each state at a given temperature. The study of similar molecules like 1,2-difluoroethane (B1293797) using ab initio methods further elucidates the concepts of gauche and anti staggered conformations, as well as the torsional and steric energies involved in rotation around the C-C bond. upenn.edu
| Molecule | Computational Method | Rotational Barrier (kcal/mol) |
|---|---|---|
| Ethyl Fluoride | Ab initio LCAO-MO-SCF | 2.59 biu.ac.il |
| Ethane | Ab initio LCAO-MO-SCF | 2.58 biu.ac.il |
Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms of chemical reactions. For Fluoroethane-D5, DFT can be used to explore reaction pathways, determine the structures of transition states, and calculate activation energies.
One important reaction of haloalkanes is elimination. DFT studies on the thermal decomposition of ethane fluorides have been carried out to understand the kinetics of hydrogen fluoride (HF) elimination. researchgate.net These studies show that the polarization of the carbon-fluorine bond is a rate-determining factor. researchgate.net
Furthermore, DFT-based methods, such as Car-Parrinello molecular dynamics, have been used to explore the free energy landscape of competing reaction channels. For the reaction of the fluoride ion with fluoroethane, both the E2 (elimination) and S\textsubscript{N}2 (nucleophilic substitution) pathways have been investigated. nih.gov These calculations help in understanding the factors that favor one reaction mechanism over another, such as the role of entropy. nih.gov
DFT calculations have also been applied to more complex reactions, such as the boron trifluoride etherate catalyzed reaction of fluoroethane with 1-propyne, to map out the reaction pathway and determine the energies of intermediates and transition states. researchgate.net
Vibrational spectroscopy is a key experimental technique for identifying molecules. While experimental vibrational frequencies are valuable, computational methods are essential for their assignment and for understanding the underlying vibrational motions. The harmonic approximation is a common starting point, but for accurate results, especially for molecules with floppy motions or strong vibrational coupling, anharmonic calculations are necessary.
The Vibrational Self-Consistent Field (VSCF) method is an approach that goes beyond the harmonic approximation by considering the anharmonicity of the potential energy surface. iastate.edu VSCF treats each vibrational mode in the mean field of the other modes. unito.it To further improve upon VSCF, Vibrational Configuration Interaction (VCI) can be used. unito.it VCI explicitly includes the coupling between different vibrational modes, providing a more accurate description of the vibrational states. unito.it
| Symmetry Species | Approximate Type of Mode | Frequency (cm⁻¹) |
|---|---|---|
| a' | CH3 sym stretch | 2956 nist.gov |
| a' | CH2 sym stretch | 2948 nist.gov |
| a' | CH3 deform | 1452 nist.gov |
| a' | CH2 scissor | 1473 nist.gov |
| a' | CH3 rock | 1154 nist.gov |
| a' | C-C stretch | 808 nist.gov |
| a' | C-F stretch | 1048 nist.gov |
| a'' | CH3 asym stretch | 3006 nist.gov |
| a'' | CH2 twist | 1345 nist.gov |
| a'' | CH3 rock | 1177 nist.gov |
| a'' | Torsion | 243 nist.gov |
The Potential Energy Surface (PES) is a fundamental concept in theoretical chemistry that describes the energy of a molecule as a function of its geometry. wayne.edu By mapping the PES, one can identify stable molecules (minima), and the transition states that connect them (saddle points). wayne.edu
For Fluoroethane-D5, the PES for rotation around the C-C bond shows minima corresponding to the staggered conformations and maxima corresponding to the eclipsed conformations. biu.ac.il For chemical reactions, the PES provides a more complex landscape. For instance, in the HF elimination reaction from fluoroethane, the PES reveals the pathway from the reactant to the products, passing through a transition state. researchgate.net The geometry and energy of this transition state are crucial for determining the reaction rate.
Computational methods are used to locate and characterize these stationary points on the PES. wayne.edu For the competing E2 and S\textsubscript{N}2 reactions of fluoroethane with a fluoride ion, the exploration of the multi-dimensional free energy landscape has shown that the two mechanisms proceed through distinct transition states. nih.gov
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations provide a way to study the time evolution of a molecular system, offering insights into its dynamic behavior.
In the gas phase, molecules are relatively isolated, and their dynamics are governed by intramolecular forces and occasional intermolecular collisions. MD simulations of gas-phase Fluoroethane-D5 can be used to study a variety of phenomena, including conformational transitions, energy transfer processes, and unimolecular reactions.
These simulations typically rely on a force field, which is a set of parameters that describe the potential energy of the system. For hydrofluorocarbons, specific force fields have been developed to accurately model their properties. The dynamics of the molecule are then simulated by solving Newton's equations of motion for each atom in the system.
Gas-phase MD simulations can provide information on the timescales of different molecular motions, such as the rate of rotation around the C-C bond and the frequencies of vibrational modes. They can also be used to simulate the response of the molecule to external stimuli, such as collisions with other molecules or absorption of light. The study of molecular dynamics in the gas phase is a broad field, with applications in atmospheric chemistry, combustion, and astrophysics. anl.gov
Analysis of Nuclear Quantum Effects (NQEs) on Molecular Behavior
Nuclear quantum effects (NQEs), such as zero-point energy and quantum tunneling, can significantly influence the behavior of molecules, particularly those containing light atoms like hydrogen and its isotope deuterium. nih.gov For Fluoroethane-D5, where all hydrogen atoms are replaced by deuterium, NQEs are expected to be pronounced, albeit differently from its non-deuterated counterpart.
One of the primary computational methods to study NQEs is Path Integral Molecular Dynamics (PIMD) . This technique treats nuclei as quantum-mechanical particles, representing each atom as a ring polymer. This approach allows for the quantum delocalization of nuclei to be sampled, providing a more accurate description of the system's properties. While specific PIMD studies on Fluoroethane-D5 are not abundant in the literature, research on analogous deuterated molecules provides a strong basis for understanding the expected effects.
Quantum tunneling is another critical NQE. It allows particles to pass through an energy barrier that they would classically be unable to surmount. wikipedia.org The probability of tunneling is highly dependent on mass, with lighter particles exhibiting a much higher likelihood of tunneling. nih.gov While fluorine is the heaviest atom to have been observed to tunnel, the tunneling of deuterium atoms in Fluoroethane-D5 in certain reactions is a plausible phenomenon that would significantly affect reaction rates compared to protiated fluoroethane. nih.govchemistryworld.com The heavier mass of deuterium generally leads to a lower tunneling probability compared to protium (B1232500). nih.gov
Conformational Dynamics and Intramolecular Rearrangements
The rotation around the carbon-carbon single bond in Fluoroethane-D5 gives rise to different spatial arrangements of the atoms, known as conformations. The two most significant conformations are the staggered and eclipsed forms. libretexts.orgpharmaguideline.com
Staggered Conformation: This is the more stable, lower-energy conformation where the deuterium atoms and the fluorine atom on one carbon are positioned at a 60-degree dihedral angle relative to the deuterium atoms on the other carbon. This arrangement minimizes the electrostatic repulsion between the electron clouds of the bonds. libretexts.orglibretexts.org
Eclipsed Conformation: This is the less stable, higher-energy conformation where the deuterium atoms and the fluorine atom on one carbon are directly in line with the deuterium atoms on the other carbon, resulting in a 0-degree dihedral angle. This alignment maximizes the torsional strain due to increased electrostatic repulsion. libretexts.orglibretexts.org
The energy difference between these two conformations is known as the rotational barrier . Theoretical calculations for the non-deuterated fluoroethane and ethane provide a good estimate for this barrier. Ab initio molecular orbital calculations have been employed to determine these energy differences. biu.ac.ilnih.govnih.gov
| Molecule | Conformation | Relative Energy (kcal/mol) | Rotational Barrier (kcal/mol) |
|---|---|---|---|
| Ethane | Staggered | 0 | 2.58 - 2.9 |
| Ethane | Eclipsed | 2.58 - 2.9 | |
| Fluoroethane | Staggered | 0 | 2.59 - 3.2 |
| Fluoroethane | Eclipsed | 2.59 - 3.2 |
This table presents theoretical and computational data on the rotational barriers of ethane and fluoroethane, which serve as a reference for understanding the conformational dynamics of Fluoroethane-D5. pharmaguideline.combiu.ac.ilyoutube.commit.edu
The substitution of hydrogen with deuterium in Fluoroethane-D5 is expected to have a subtle effect on the rotational barrier. The slightly larger mass and different zero-point vibrational energy of the C-D bonds compared to C-H bonds can marginally alter the conformational energetics. Intramolecular rearrangements for a simple molecule like Fluoroethane-D5 are primarily limited to this rotation around the C-C bond under normal conditions. More complex rearrangements would require significantly more energy, such as that provided by photochemical excitation. yu.edu.jo
Theoretical Modeling of Reaction Kinetics and Rate Constants
Theoretical modeling is a cornerstone for understanding the kinetics of chemical reactions involving Fluoroethane-D5. Computational methods, particularly quantum chemistry, can be used to map out the potential energy surface of a reaction, identify transition states, and calculate reaction rate constants. osti.gov
A key area of investigation for fluoroalkanes is hydrogen (or deuterium) abstraction , a common reaction in atmospheric and combustion chemistry. researcher.lifeacs.orgresearchgate.net Theoretical studies on the hydrogen abstraction from fluoroethanes by various radicals (e.g., H, O, OH) have been performed using methods like the CBS-QB3//ωB97X-D quantum chemical method combined with transition state theory. researcher.life These studies reveal that fluorine substitution significantly impacts the reaction barrier heights and pre-exponential factors. researcher.life
For Fluoroethane-D5, the primary kinetic isotope effect (KIE) is a crucial aspect of its reaction kinetics. wikipedia.org The KIE is the ratio of the rate constant of a reaction with the light isotope (hydrogen) to the rate constant with the heavy isotope (deuterium). wikipedia.orglibretexts.org A primary KIE greater than 1 is typically observed when the C-H (or C-D) bond is broken in the rate-determining step of the reaction. youtube.comprinceton.edu This is because the C-D bond has a lower zero-point vibrational energy and is therefore stronger than the C-H bond, requiring more energy to break. libretexts.org
Theoretical models can predict the KIE by calculating the vibrational frequencies of the reactants and the transition state for both the deuterated and non-deuterated species. youtube.com
Below is a table summarizing theoretical findings for hydrogen abstraction reactions from similar fluorinated molecules, which provides a framework for understanding the reactivity of Fluoroethane-D5.
| Reactant | Radical | Theoretical Method | Calculated Property | Finding |
|---|---|---|---|---|
| Fluoromethanes & Fluoroethanes | H, O, OH | CBS-QB3//ωB97X-D | Rate Constants & Barrier Heights | Fluorine substitution at the β-carbon increases the barrier height for H-abstraction. researcher.life |
| Fluoromethanes | OH | Ab initio quantum mechanics and TST | Temperature Dependence of Rate Constants | High-level energy calculations along the reaction path are crucial for accurate rate constant prediction. acs.org |
| Fluorinated Hydrocarbons | H, O, F, OH, etc. | ANL0 | Heats of Formation & Rate Constants | F-abstraction is several orders of magnitude slower than H-abstraction. osti.govresearchgate.net |
This table showcases findings from theoretical studies on the reaction kinetics of fluorinated alkanes, highlighting the impact of fluorine substitution on reactivity.
These theoretical investigations are essential for developing detailed chemical kinetic models that can accurately simulate the behavior of Fluoroethane-D5 in complex environments like combustion systems or the atmosphere. osti.govresearchgate.net
Atmospheric Chemistry and Environmental Fate Studies
Atmospheric Lifetime and Transport Modeling
The atmospheric lifetime of a compound is a crucial parameter for assessing its potential environmental impact, including its global warming potential. It is primarily determined by the rate of its removal from the atmosphere.
The atmospheric lifetime (τ) of a compound with respect to reaction with a specific species (e.g., OH radicals) is inversely proportional to the rate constant (k) of that reaction and the average concentration of the reactive species ([X]) in the atmosphere: τ = 1 / (k * [X]).
For fluoroethane (B3028841) (HFC-161), which is a relatively short-lived HFC, its atmospheric lifetime is estimated to be approximately 95 days. noaa.gov This lifetime is predominantly controlled by its reaction with OH radicals.
Due to the lack of a measured rate constant for the reaction of Fluoroethane-D5 with OH radicals, its atmospheric lifetime can be estimated by applying a kinetic isotope effect to the lifetime of fluoroethane. Assuming a KIE similar to that observed for the reaction with Cl atoms (kH/kD ≈ 2.73), the atmospheric lifetime of Fluoroethane-D5 would be expected to be roughly 2.73 times longer than that of fluoroethane. This would result in an estimated atmospheric lifetime of approximately 260 days for Fluoroethane-D5. It is important to note that this is an estimation, and the actual KIE for the OH reaction may differ.
Table 2: Estimated Atmospheric Lifetimes
| Compound | Estimated Lifetime | Primary Removal Process |
|---|---|---|
| Fluoroethane (C2H5F) | ~95 days noaa.gov | Reaction with OH radicals |
The transport of fluoroethane and its deuterated analogs in the atmosphere is governed by large-scale atmospheric circulation patterns. Given their relatively short atmospheric lifetimes (on the order of months), a significant portion of these compounds will be removed in the troposphere before they can be transported to the stratosphere.
Transport within the troposphere is characterized by rapid mixing, leading to a relatively uniform distribution of the compounds in the horizontal and vertical dimensions, although concentrations will be higher near source regions. noaa.gov Compounds with lifetimes of a few months can be transported over long distances and cross hemispheric boundaries.
Formation of Persistent Degradation Products and Environmental Implications
The atmospheric chemistry of Fluoroethane-D5 is primarily dictated by its reactions with naturally occurring oxidants in the troposphere. While direct research on the deuterated compound Fluoroethane-D5 is not available in the reviewed literature, a comprehensive understanding of its environmental fate can be derived from studies of its non-deuterated counterpart, Fluoroethane (CH3CH2F), also known as HFC-161. The substitution of hydrogen with deuterium (B1214612) is expected to decrease the rate of atmospheric degradation due to the kinetic isotope effect, where C-D bonds are stronger and thus broken more slowly than C-H bonds. This would result in a longer atmospheric lifetime for Fluoroethane-D5 compared to Fluoroethane. However, the fundamental degradation pathways and the resulting products are expected to be analogous.
The principal mechanism for the atmospheric removal of fluoroethane is its reaction with the hydroxyl radical (•OH). acs.orgnih.gov This process is initiated by the abstraction of a hydrogen (or deuterium) atom, leading to the formation of a fluoroethyl radical and a water molecule. acs.org Theoretical studies have examined two primary pathways for this reaction: α-abstraction (from the carbon atom bonded to fluorine) and β-abstraction (from the methyl group). acs.org Research indicates that α-abstraction is the more favorable pathway due to a lower energy barrier. acs.org
Reaction Pathway and Intermediate Products
The degradation cascade begins as follows:
Initial Reaction with Hydroxyl Radical: The •OH radical abstracts a hydrogen atom from the α-carbon of fluoroethane, forming an α-fluoroethyl radical. acs.org
CH3CH2F + •OH → CH3CHF• + H2O
Formation of Peroxy Radical: The resulting fluoroethyl radical (CH3CHF•) rapidly reacts with atmospheric oxygen (O2) to form the corresponding peroxy radical. rsc.orgmasterorganicchemistry.com
CH3CHF• + O2 → CH3CHF(OO•)
Formation of Alkoxy Radical: In the troposphere, the peroxy radical can react further (e.g., with nitric oxide, NO, or other peroxy radicals) to yield an alkoxy radical. rsc.org
CH3CHF(OO•) + NO → CH3CHF(O•) + NO2
Decomposition of Alkoxy Radical: The alkoxy radical (CH3CHF(O•)) is unstable and undergoes further reactions. The primary fate is decomposition through C-C bond cleavage, which yields acetyl fluoride (B91410) (CH3C(O)F) as a significant intermediate degradation product. nih.gov
Formation of Potential Persistent Products
While many hydrofluorocarbons (HFCs) are known to degrade into the highly persistent trifluoroacetic acid (TFA), this is not possible for fluoroethane as it contains only a single fluorine atom. noaa.govunep.org However, the degradation of its intermediates can potentially lead to other persistent and environmentally significant compounds.
The key intermediate, acetyl fluoride, is further degraded in the atmosphere, albeit slowly, through reaction with •OH radicals and by photolysis. nih.gov The reaction with •OH proceeds predominantly via hydrogen abstraction from the methyl group, forming a CH2CFO radical. nih.gov The subsequent fate of this radical is crucial in determining the final persistent products. Atmospheric oxidation of the CH2CFO radical is expected to lead to simpler, more stable molecules. While not explicitly confirmed in the available literature for fluoroethane, a plausible degradation product is monofluoroacetic acid (MFA) or its conjugate base, fluoroacetate. Fluoroacetate is a naturally occurring toxin and is known to be a persistent environmental contaminant. researchgate.net
The final degradation products from the complete oxidation of the molecule would include hydrogen fluoride (HF) and carbon dioxide (CO2). windows.net
Environmental Implications
The primary environmental concern regarding the atmospheric degradation of Fluoroethane-D5 stems from the potential formation of monofluoroacetic acid (MFA). MFA is a highly toxic substance, and its accumulation in the environment could pose a significant risk. researchgate.net Unlike TFA, which is considered to have low toxicity to most organisms, MFA is a potent metabolic poison.
Data Tables
Table 1: Atmospheric Reaction Data for Fluoroethane (CH3CH2F) Data presented for the non-deuterated analogue as a proxy for Fluoroethane-D5.
| Parameter | Value | Reference |
| OH Radical Reaction Rate Coefficient (at 298 K) | (1.90 ± 0.19) × 10⁻¹³ cm³ molecule⁻¹ s⁻¹ | nih.gov |
| Estimated Atmospheric Lifetime | ~1.5 years* | Calculated based on nih.govmdpi.com |
| Note: The lifetime for Fluoroethane-D5 is expected to be longer than this value due to the kinetic isotope effect. |
Table 2: Potential Atmospheric Degradation Products of Fluoroethane
| Compound Name | Chemical Formula | Role in Degradation Pathway | Potential for Persistence |
| Acetyl fluoride | CH3C(O)F | Primary Intermediate | Low |
| Monofluoroacetic acid (Fluoroacetate) | CH2FCOOH | Potential Final Product | High |
| Hydrogen fluoride | HF | Final Product | Reactive, partitions to aqueous phase |
| Carbon dioxide | CO2 | Final Product | N/A |
Applications As an Isotopic Tracer in Chemical Research
Utilization in Mechanistic Studies of Gas-Phase Reactions through Kinetic Isotope Effects
The substitution of hydrogen with deuterium (B1214612) in fluoroethane (B3028841) (C2H5F) to form fluoroethane-D5 (C2D5F) is a powerful tool for elucidating the mechanisms of gas-phase reactions. nasa.govfrontiersin.org This is primarily achieved by measuring the kinetic isotope effect (KIE), which is the ratio of the reaction rate of the lighter isotopologue (containing hydrogen) to that of the heavier one (containing deuterium). wikipedia.org A KIE greater than one, known as a primary KIE, typically indicates that the carbon-hydrogen (or carbon-deuterium) bond is broken in the rate-determining step of the reaction. libretexts.orgyoutube.com
The origin of the KIE lies in the difference in zero-point vibrational energy (ZPVE) between a C-H and a C-D bond. nih.govresearchgate.netlibretexts.org Due to the greater mass of deuterium, the C-D bond has a lower vibrational frequency and consequently a lower ZPVE. youtube.comrsc.org This means that more energy is required to break a C-D bond compared to a C-H bond, resulting in a slower reaction rate for the deuterated compound. libretexts.orglibretexts.org
Secondary kinetic isotope effects (SKIEs), where the isotopic substitution is at a position not directly involved in bond breaking, can also provide valuable mechanistic information. wikipedia.org These effects are generally smaller than primary KIEs and can be used to probe changes in the transition state structure. wikipedia.orgyoutube.com
A study on the gas-phase reactions of chlorine atoms with fluoroethane and fluoroethane-D5 provides a concrete example. The rate constants for hydrogen abstraction from C2H5F (kH) and deuterium abstraction from C2D5F (kD) were measured over a range of temperatures. The resulting KIE (kH/kD) was found to be 2.73 ± 0.14 at 298 K, confirming that the abstraction of a hydrogen/deuterium atom is a key part of the reaction mechanism. researchgate.net
Table 1: Kinetic Isotope Effect in the Reaction of Chlorine with Fluoroethane and Fluoroethane-D5
| Temperature (K) | kH (cm³ molecule⁻¹ s⁻¹) | kD (cm³ molecule⁻¹ s⁻¹) | KIE (kH/kD) |
|---|---|---|---|
| 298 | (2.11 ± 0.20) × 10⁻¹¹ exp(-317 ± 12/298) | (1.57 ± 0.18) × 10⁻¹¹ exp(-513 ± 26/298) | 2.73 ± 0.14 |
Data sourced from a kinetic study of the reactions of chlorine atoms with fluoroethane and D-fluoroethane in the gas phase. researchgate.net
Probing Nuclear Quantum Effects in Molecular Systems
Fluoroethane-D5 is also instrumental in the investigation of nuclear quantum effects (NQEs). nih.gov These effects, which include zero-point energy and quantum tunneling, arise from the wave-like nature of atomic nuclei and are particularly significant for lighter nuclei like hydrogen and deuterium. aps.org Isotopic substitution with deuterium, which is twice as massive as hydrogen, leads to quantifiable changes in these quantum phenomena. rsc.org
The difference in zero-point energy between C-H and C-D bonds, as mentioned earlier, is a direct manifestation of NQEs. nih.govrsc.org This difference can influence not only reaction rates but also molecular structure and stability. rsc.org For instance, the substitution of hydrogen with deuterium can lead to slight changes in bond lengths and angles. rsc.org
Path integral molecular dynamics simulations are a powerful computational tool used to study NQEs. These simulations have been employed to explore the effects of deuteration on the structural parameters and free energy landscapes of molecules like 2-fluoroethanol, a related fluorinated organic compound. chemrxiv.orgresearchgate.netchemrxiv.org Such studies reveal how NQEs can influence conformational preferences and intramolecular interactions. chemrxiv.orgresearchgate.net
While direct experimental data on the NQEs in fluoroethane-D5 is limited, the principles derived from studies of similar molecules are applicable. The heavier mass of deuterium in fluoroethane-D5 reduces its quantum tunneling ability compared to the hydrogen in fluoroethane. rsc.org This can be particularly important in reactions that involve the transfer of a hydrogen or deuterium atom.
Table 2: Comparison of Properties Influenced by Nuclear Quantum Effects for H and D Isotopes
| Property | Hydrogen (H) | Deuterium (D) | Consequence of Isotopic Substitution |
|---|---|---|---|
| Atomic Mass | ~1.008 u | ~2.014 u | Lower vibrational frequency for C-D bonds. rsc.org |
| Zero-Point Energy (ZPE) | Higher | Lower | More energy required to break a C-D bond. libretexts.orgrsc.org |
| Quantum Tunneling | More significant | Less significant | Slower reaction rates for D-transfer reactions. rsc.org |
| Bond Length (X-H vs. X-D) | Typically longer | Slightly shorter | Altered molecular geometry. rsc.org |
Applications in Investigating Energy Transfer and Relaxation Processes
The study of energy transfer and relaxation processes in molecules is crucial for understanding chemical reactivity. Fluoroethane-D5 can be used as a probe in these investigations. When a molecule is excited, for instance by absorbing light or through a collision, it possesses excess vibrational energy. This energy can be redistributed within the molecule or transferred to other molecules through collisions. uq.edu.auosti.gov
Deuteration can influence these energy transfer dynamics. The different vibrational frequencies of C-D bonds compared to C-H bonds can alter the pathways for intramolecular vibrational energy redistribution (IVR). researchgate.net By comparing the energy transfer dynamics of fluoroethane and fluoroethane-D5, researchers can gain insights into the role of specific vibrational modes in these processes.
Collisional energy transfer, the process by which an excited molecule loses energy through collisions with other molecules, is also affected by isotopic substitution. uq.edu.aucornell.edu Studies on other deuterated hydrocarbons have shown that the efficiency of energy transfer can depend on the mass of the colliding partners. uq.edu.auacs.org While specific studies on fluoroethane-D5 are not abundant, the general principles suggest that its collisional energy transfer properties would differ from those of its hydrogenated counterpart.
Techniques such as time-resolved infrared spectroscopy can be used to monitor the vibrational populations of molecules like fluoroethane-D5 following excitation, providing direct information about the rates and pathways of energy relaxation. researchgate.net
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Fluoroethane-D5 |
| Fluoroethane |
| 2-fluoroethanol |
| Chlorine |
| Deuterium |
Future Research Directions and Emerging Methodologies
Development of Novel Spectroscopic Probes for Transient Species in Fluoroethane-D5 Reactions
Understanding the reaction mechanisms of Fluoroethane-D5 requires the detection and characterization of short-lived intermediate species. The development of novel spectroscopic probes with high temporal and spectral resolution is critical for this purpose. Time-resolved spectroscopy techniques are particularly powerful for observing the formation and decay of these transient species in real-time. nih.govaps.org
Femtosecond laser-induced breakdown spectroscopy (fs-LIBS) is an emerging technique that offers significant potential. rsc.orgresearchgate.net By using ultrashort laser pulses, fs-LIBS can minimize the thermal effects and provide cleaner spectral signatures of the species present in the plasma created from the sample. rsc.org This allows for highly sensitive and spatially resolved analysis of the elemental and isotopic composition of reaction intermediates. Further development of fs-LIBS could enable the in-situ tracking of deuterium (B1214612) atoms during Fluoroethane-D5 reactions.
Another promising area is time-resolved infrared (TRIR) spectroscopy. nih.gov This technique can monitor changes in the vibrational modes of molecules as a reaction proceeds, providing structural information about transient intermediates. By combining TRIR with techniques like photolysis, researchers can initiate a reaction with a laser pulse and then probe the subsequent molecular transformations on timescales ranging from picoseconds to milliseconds. nih.gov This would be invaluable for studying the kinetics and mechanisms of Fluoroethane-D5's atmospheric and combustion chemistry.
The table below summarizes key parameters of advanced spectroscopic techniques relevant for studying Fluoroethane-D5 reactions.
| Spectroscopic Technique | Timescale | Information Obtained | Potential Application for Fluoroethane-D5 |
| Femtosecond Laser-Induced Breakdown Spectroscopy (fs-LIBS) | Femtoseconds to Picoseconds | Elemental and isotopic composition | Tracking D-atom pathways in fast reactions. rsc.orgmdpi.com |
| Time-Resolved Infrared (TRIR) Spectroscopy | Picoseconds to Milliseconds | Vibrational modes (molecular structure) | Characterizing transient radical intermediates. nih.gov |
| Time-Resolved X-ray Absorption Spectroscopy (TR-XAS) | Picoseconds to Microseconds | Local electronic and geometric structure | Probing changes in the coordination environment of metal catalysts interacting with Fluoroethane-D5. aps.org |
| Pump-Probe Spectroscopy | Femtoseconds to Nanoseconds | Excited state dynamics | Studying photodissociation dynamics and energy relaxation pathways. researchgate.net |
Exploration of Fluoroethane-D5 in Advanced Materials Science and Catalysis Research
The unique properties of deuterated compounds are increasingly being exploited in materials science and catalysis. researchgate.net Fluoroethane-D5, as a deuterated organofluorine compound, presents several interesting avenues for future research in these fields.
In catalysis, deuterium labeling is a powerful tool for elucidating reaction mechanisms. nih.govnih.gov By tracking the position of deuterium atoms in the reactants and products, researchers can gain insights into bond activation steps and the stereochemical pathways of catalytic transformations. nih.gov Fluoroethane-D5 could be used as a probe molecule to study C-H and C-F bond activation on various catalyst surfaces, such as those used in hydrodefluorination reactions, which are important for the remediation of fluorinated compounds. The use of deuterated reagents is a common method in such studies. simsonpharma.com
The kinetic isotope effect associated with the C-D bond can also be leveraged to control reaction selectivity. nih.gov By replacing hydrogen with deuterium, the rate of undesired side reactions involving C-H bond cleavage can be suppressed, potentially leading to higher yields of the desired product. Research into the catalytic deuteration of organic compounds is an active area. libretexts.org
In materials science, deuterated compounds are used in the fabrication of specialized materials. For instance, the replacement of hydrogen with deuterium in organic light-emitting diodes (OLEDs) has been shown to increase their stability and lifetime by reducing the rate of degradation pathways involving C-H bond vibrations. While not a direct application of Fluoroethane-D5 gas, its use as a precursor or in plasma deposition processes for creating deuterated polymer films could be explored. The hydrogen isotope deuterium is also used in the manufacturing of semiconductors and optical fibers. researchgate.net
| Research Area | Application of Fluoroethane-D5 | Potential Outcome |
| Heterogeneous Catalysis | Mechanistic probe for C-H/C-F bond activation. | Deeper understanding of catalyst function and design of more efficient catalysts. researchgate.net |
| Homogeneous Catalysis | Substrate for studying selective deuteration reactions. | Development of new synthetic methodologies for isotopically labeled compounds. nih.gov |
| Polymer Science | Precursor for plasma polymerization of deuterated fluoropolymer films. | Creation of advanced materials with enhanced stability and specific optical properties. |
| Surface Science | Tracer molecule for studying gas-surface interactions. | Fundamental insights into adsorption, desorption, and surface diffusion processes. |
Q & A
Q. What are the established synthesis pathways for Fluoroethane-D5 (gas), and how do isotopic purity considerations influence experimental design?
Fluoroethane-D5 is typically synthesized via deuteration of fluoroethane using deuterated reagents (e.g., D₂O or deuterated acids). Isotopic purity (>99% D5) must be verified using nuclear magnetic resonance (NMR) or mass spectrometry (MS), as impurities (e.g., residual protiated species) can skew kinetic or environmental tracer studies. Experimental design should include rigorous purification steps (e.g., fractional distillation) and validation against certified reference materials .
Q. What safety protocols are critical when handling Fluoroethane-D5 (gas) in high-pressure experiments?
Fluoroethane-D5 is classified under CLP regulations as a high-pressure gas (GHS04) with explosion risks upon heating . Protocols include:
- Using pressure-rated Swagelok fittings (1/8 inch) or Festo Push-In connectors (6 mm) for gas lines .
- Conducting compatibility tests for materials exposed to the gas (e.g., avoiding reactive metals) .
- Implementing real-time gas leak detectors calibrated for fluorinated compounds .
Q. Which spectroscopic techniques are optimal for quantifying Fluoroethane-D5 in complex gas mixtures?
Gas chromatography-mass spectrometry (GC-MS) with deuterium-specific ion monitoring (SIM) provides high selectivity. Fourier-transform infrared (FTIR) spectroscopy is complementary for functional group analysis. Calibration requires isotopically enriched standards (e.g., Fluoroethane-D5 at 99.5% purity) and validation via linear regression (R² > 0.995) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reaction kinetic data when Fluoroethane-D5 is used as a tracer in atmospheric studies?
Contradictions often arise from isotopic fractionation or competing reaction pathways. Mitigation strategies include:
Q. What methodological controls are required to assess Fluoroethane-D5’s global warming potential (GWP) relative to non-deuterated fluoroethane?
Lifecycle assessments (LCAs) must account for:
- Radiative efficiency differences due to C-D bond vibrational modes (validated via FTIR) .
- Atmospheric lifetime adjustments using tracer experiments in controlled environmental chambers .
- Data normalization to CO₂-equivalent emissions over 20- and 100-year horizons .
Q. How do isotopic substitution (D5) and molecular geometry influence Fluoroethane-D5’s binding affinity in catalytic systems?
Advanced studies require:
- X-ray diffraction (XRD) or neutron scattering to map deuterium positions in catalyst adducts .
- Kinetic isotope effect (KIE) calculations to quantify rate differences (k_H/k_D) in catalytic cycles .
- Comparative studies with protiated fluoroethane to isolate steric/electronic impacts .
Methodological Best Practices
- Data Presentation : Raw datasets (e.g., MS chromatograms) should be archived in appendices, with processed data (e.g., kinetic curves) normalized to baseline controls .
- Statistical Validation : Use ANOVA or t-tests to confirm significance (p < 0.05) in isotopic effect studies .
- Literature Benchmarking : Compare environmental impact metrics (e.g., GWP) with fluorinated greenhouse gases (F-gases) like HFCs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
